molecular formula C12H12FNOS B3010549 N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide CAS No. 2192395-34-7

N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide

Cat. No.: B3010549
CAS No.: 2192395-34-7
M. Wt: 237.29
InChI Key: UOTQOMDLQVADHT-UHFFFAOYSA-N
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Description

N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide is a synthetic organic compound with the molecular formula C12H12FNOS and a molecular weight of 237.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the formation of the prop-2-enamide group through an amidation reaction, typically using acryloyl chloride and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amide derivatives

    Substitution: Substituted thiochromene derivatives

Scientific Research Applications

N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorine atom and thiochromene ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride
  • N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide

Uniqueness

N-(8-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide stands out due to its unique combination of a fluorine atom, thiochromene ring, and prop-2-enamide group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-2-11(15)14-10-6-7-16-12-8(10)4-3-5-9(12)13/h2-5,10H,1,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQOMDLQVADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCSC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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